![molecular formula C24H17F3N4O6S B2397875 Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-37-6](/img/structure/B2397875.png)

Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

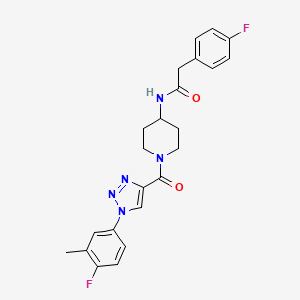

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a thienopyridazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with various functional groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group could potentially be reduced to an amine, and the trifluoromethyl group could undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which could influence its behavior in biological systems .Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Research on structurally similar compounds indicates a broader interest in their applications for antimicrobial and antitumor activities. For instance, compounds within the pyridine and pyrimidine derivative families have demonstrated significant antimicrobial evaluation, highlighting their potential as templates for developing new therapeutic agents (Farag, Kheder, & Mabkhot, 2008). Additionally, specific pyridine derivatives are noted for their potent antimitotic agents, suggesting a possible role in cancer treatment strategies (Temple, Rener, Waud, & Noker, 1992).

Synthesis and Characterization

The synthesis and characterization of novel compounds closely related to the one are pivotal for expanding the chemical repertoire available for pharmaceutical and material science applications. Studies on pyridazinones, pyrimidines, and thienoquinolines, for example, offer insights into the methodologies and properties of these compounds, which could inform further research into the subject compound (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014; Awad, Abdel-rahman, & Bakhite, 1991).

Herbicidal Activities

Exploration into the herbicidal activities of compounds bearing the trifluoromethylphenyl group reveals the potential agricultural applications of such molecules. The synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, for instance, has shown promising results in inhibiting chlorophyll and exhibiting herbicidal activities against certain dicotyledonous plants, suggesting a potential application in developing new herbicides (Xu et al., 2008).

Anticancer Research

The synthesis of compounds with similar structural features has also been driven by the search for new anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, demonstrating the potential of this chemical class in contributing to the development of novel cancer therapeutics (Abdel-Motaal, Alanzy, & Asem, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N4O6S/c1-3-37-23(34)19-16-11-38-21(28-20(32)13-5-4-12(2)17(10-13)31(35)36)18(16)22(33)30(29-19)15-8-6-14(7-9-15)24(25,26)27/h4-11H,3H2,1-2H3,(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHHLCTWIXSQJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)

![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)

![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)

![4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2397810.png)

![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)